Veragensin

描述

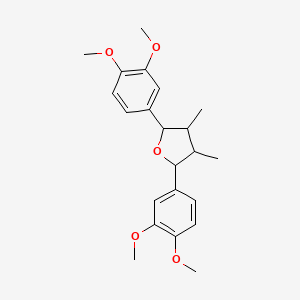

Veragensin is a complex organic compound with the molecular formula C22H28O5. It is a member of the tetrahydrofuran lignans, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups and two methyl groups attached to an oxolane ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Veragensin typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the desired product. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by cyclization to form the oxolane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反应分析

Types of Reactions

Veragensin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

科学研究应用

Veragensin has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential anti-inflammatory and antioxidant properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and cardiovascular disorders.

作用机制

The mechanism of action of Veragensin involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

2,5-Bis(3,4-dimethoxyphenyl)tetrahydrofuran: Similar structure but lacks the oxolane ring.

3,4-Dimethoxyphenyl derivatives: Compounds with similar phenyl groups but different core structures.

Uniqueness

Veragensin is unique due to its specific combination of functional groups and its oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

常见问题

Basic Research Questions

Q. What established synthetic pathways exist for Veragensin, and how can researchers optimize reaction conditions for yield and purity?

Methodological Answer:

- Begin by reviewing literature on this compound synthesis, focusing on reaction mechanisms (e.g., cyclization, catalytic coupling) and solvents used.

- Design experiments to test variables like temperature, catalyst loading, and reaction time. Use HPLC or NMR to assess purity and yield .

- Example optimization approach: Compare anhydrous vs. aqueous conditions for intermediates. Tabulate results (e.g., Table 1: Yield Comparison Under Variable Catalytic Conditions).

- Validate reproducibility by repeating protocols ≥3 times and reporting deviations .

Q. What in vitro assays are recommended for preliminary evaluation of this compound's bioactivity?

Methodological Answer:

- Use cell-based assays (e.g., viability assays for cytotoxicity, enzyme inhibition assays for target validation).

- Include positive/negative controls (e.g., known inhibitors, solvent-only groups) and dose-response curves to establish IC50 values .

- For specificity, test this compound against structurally analogous compounds to rule off-target effects .

Q. How should researchers characterize this compound’s physicochemical properties to ensure batch consistency?

Methodological Answer:

- Perform DSC (differential scanning calorimetry) for melting points, HPLC for purity, and mass spectrometry for molecular weight confirmation.

- Document hygroscopicity and solubility profiles in polar/non-polar solvents .

- Standardize protocols across labs using ICH guidelines for analytical validation .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved across pharmacological studies?

Methodological Answer:

- Conduct a systematic review (PRISMA framework) to aggregate data, assess study quality (e.g., randomization, blinding), and quantify heterogeneity .

- Use meta-regression to identify confounding variables (e.g., dosing regimens, model organisms).

- Validate hypotheses via orthogonal assays (e.g., CRISPR knockouts to confirm target engagement) .

Q. What experimental designs are optimal for elucidating this compound’s pharmacokinetic-pharmacodynamic (PK/PD) relationships in vivo?

Methodological Answer:

- Employ population PK modeling with sparse sampling in multiple species. Integrate LC-MS/MS data for plasma/tissue concentration measurements.

- Use mechanism-based PD models to link exposure to biomarker responses (e.g., cytokine levels, receptor occupancy) .

- Address interspecies variability by cross-validating rodent and non-rodent data .

Q. How can multi-omics approaches resolve off-target effects of this compound in complex biological systems?

Methodological Answer:

- Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map system-wide perturbations.

- Use bioinformatics tools (e.g., STRING, KEGG) to identify enriched pathways and prioritize candidates for validation .

- Validate findings with CRISPRi/a or chemical probes to establish causality .

Q. Data Analysis & Interpretation

Q. What statistical methods are robust for analyzing non-linear dose-response relationships in this compound studies?

Methodological Answer:

- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report R², EC50, and confidence intervals.

- Address outliers with Grubbs’ test or robust regression methods .

- For small datasets, use bootstrapping to estimate parameter reliability .

Q. How should researchers handle batch-to-batch variability in this compound’s bioactivity data?

Methodological Answer:

- Implement ANOVA with post-hoc Tukey tests to compare batches. Include covariates (e.g., storage conditions, synthesis dates).

- Use principal component analysis (PCA) to identify latent variables driving variability .

- Pre-register quality control thresholds (e.g., ±15% activity range) to exclude outliers .

Q. Reproducibility & Transparency

Q. What minimal dataset details are required to ensure reproducibility of this compound studies?

Methodological Answer:

- Report raw data (e.g., spectral files, chromatograms), processing scripts (e.g., R/Python), and metadata (e.g., instrument settings, software versions) .

- Use FAIR principles: Assign DOIs to datasets via repositories like Zenodo or Figshare .

- For in vivo studies, adhere to ARRIVE guidelines for experimental rigor .

Q. How can researchers mitigate bias in this compound’s preclinical efficacy studies?

Methodological Answer:

- Blind experimenters to treatment groups during data collection/analysis.

- Pre-register hypotheses, endpoints, and analysis plans on platforms like OSF .

- Use independent replication labs to confirm critical findings .

Q. Tables for Methodological Guidance

Table 1: Key Parameters for this compound Synthesis Optimization

| Variable | Tested Range | Analytical Method | Outcome Metric |

|---|---|---|---|

| Temperature | 60°C–120°C | HPLC | Yield (%) |

| Catalyst Loading | 0.1–5 mol% | NMR | Purity (%) |

| Reaction Time | 2–24 h | MS | Byproduct (%) |

Table 2: Recommended Assays for Bioactivity Profiling

| Assay Type | Model System | Controls | Key Readout |

|---|---|---|---|

| Cytotoxicity | HEK293 cells | DMSO, Staurosporine | IC50 (µM) |

| Enzyme Inhibition | Recombinant Enzyme | Substrate-only, Inhibitor | Ki (nM) |

| Target Engagement | CRISPR KO cells | Wild-type, siRNA control | Fold-change |

属性

IUPAC Name |

2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJAVUZBHSLLJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。